molecular formula C16H16N4O2S2 B2541289 1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one CAS No. 671199-69-2

1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2541289
CAS No.: 671199-69-2
M. Wt: 360.45
InChI Key: QYOKUQFYSBSTMK-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one (CAS 671199-69-2) is a synthetic organic compound with a molecular formula of C16H16N4O2S2 and a molecular weight of 360.45 g/mol . This reagent is built on a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a privileged scaffold in medicinal chemistry known for yielding derivatives with potent and selective inhibitory activity against various biological targets . The molecule integrates a phenyl substituent and is functionally linked to a morpholine ring via a ketone group, which can be critical for modulating the compound's physicochemical properties and biomolecular interactions. The presence of both the triazolothiazole and morpholine motifs suggests significant potential for research in drug discovery. The thiazole ring is a versatile moiety contributing to the activity of many treatment drugs and preclinical candidates across a wide spectrum of diseases, including cancer, microbial infections, and central nervous system disorders . Researchers can investigate this compound as a key intermediate or building block in the synthesis of novel bioactive molecules, or as a candidate for high-throughput screening against various enzymatic and cellular targets. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

1-morpholin-4-yl-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c21-14(19-6-8-22-9-7-19)11-24-16-18-17-15-20(16)13(10-23-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOKUQFYSBSTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Insights and Challenges

  • Triazole Ring Stability : Acidic conditions during cyclocondensation may hydrolyze the morpholine group; pH 7–8 is optimal.
  • Stereochemical Control : The sulfanyl ethanone linkage exhibits axial chirality, requiring strict temperature control (<40°C) to avoid racemization.
  • Byproduct Formation : Over-alkylation at the thiazole sulfur is mitigated by using 1.1 eq of chloroethanone.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized

Biological Activity

1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a complex organic compound notable for its potential biological activities, particularly in the context of cancer treatment. The compound features a morpholine ring and a triazolothiazole moiety, which are known to contribute to various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15_{15}H16_{16}N4_{4}S2_{2}O, with a molecular weight of approximately 360.5 g/mol. Its structure includes:

  • A morpholine ring which is often associated with biological activity.
  • A triazolothiazole moiety that enhances its interaction with biological targets.

Research indicates that this compound exhibits cytotoxic activity against multiple cancer cell lines. The proposed mechanisms include:

  • Interference with cellular proliferation : The compound disrupts the normal cell cycle, leading to reduced cell division.
  • Induction of apoptosis : It triggers programmed cell death in cancer cells, a common mechanism for anticancer agents.

Cytotoxicity

Studies have demonstrated that this compound exhibits significant cytotoxic effects. For instance:

  • IC50_{50} values against various cancer cell lines have been reported in the range of 2.44 to 9.43 µM, indicating potent activity comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of specific substituents on the triazole and thiazole rings can significantly affect its potency and selectivity against different cancer types .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
5-(Phenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazoleContains similar triazole and thiazole ringsAnticancer activity
2-(Morpholino)-thiazole derivativesMorpholine ring with thiazoleAntimicrobial properties
TriazolothiadiazolesVariants of triazole-thiazole combinationsAntiviral activity

These compounds share structural similarities but exhibit distinct biological activities due to variations in their chemical structures .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar triazole-containing compounds in targeting specific cancer types:

  • Cytotoxicity Studies : A study reported that derivatives with trifluoromethyl substitutions showed enhanced cytotoxicity due to improved binding affinity to DNA .
  • Mechanistic Insights : Investigations into the binding interactions of these compounds with DNA suggest that they may act as intercalators or inhibitors of topoisomerase II, further elucidating their anticancer mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Thiadiazoles vs. Triazolo-Thiazoles

The triazolo-thiazole core in the target compound distinguishes it from triazolo-thiadiazoles, which feature a sulfur and nitrogen-rich fused system. For example, 3-(α-naphthylmethylene)-6-alkyl/aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () exhibit antimicrobial and herbicidal activities due to their extended aromatic systems, which enhance lipophilicity and membrane penetration. In contrast, the triazolo-thiazole in the target compound may offer improved metabolic stability due to reduced ring strain compared to thiadiazoles .

Substituent Effects on Bioactivity

  • Morpholine vs. Phenyl/Alkyl Groups: The morpholine group in the target compound contrasts with simpler substituents like phenyl or alkyl chains in analogs such as 3-[(4-phenoxyphenyl)sulfanyl]-5-phenyl-1H-1,2,4-triazole ().
  • Sulfanyl Bridges: The sulfanyl-ethanone linker in the target compound is analogous to the sulfanyl group in (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol (). Such bridges enhance conformational flexibility, which is critical for interacting with dynamic enzyme active sites .

Data Table: Key Structural and Functional Comparisons

Compound Name/Structure Core Heterocycle Key Substituents Reported Bioactivity Synthesis Method
1-(Morpholin-4-yl)-2-({5-phenyl-triazolo[3,4-b]thiazol-3-yl}sulfanyl)ethan-1-one Triazolo-thiazole Morpholine, phenyl Inferred antimicrobial Organometallic coupling
3-(α-Naphthylmethylene)-6-methyl-triazolo[3,4-b]thiadiazole Triazolo-thiadiazole Naphthyl, methyl Antimicrobial, herbicidal Cyclocondensation
3-[(4-Phenoxyphenyl)sulfanyl]-5-phenyl-1H-1,2,4-triazole 1,2,4-Triazole Phenoxyphenyl, phenyl Anticancer, antimicrobial Ring-opening addition
4-Substituted phenyl-1,3-thiazol-2-amine derivatives Thiazole Varied aryl/alkyl Antitubercular Bromine-mediated cyclization

Research Findings and Implications

  • Bioactivity Potential: The triazolo-thiazole core and morpholine group suggest dual functionality: the triazole may inhibit enzymes like urease or cyclooxygenase, while the morpholine enhances solubility for CNS penetration .
  • Stability and Solubility : Compared to triazolo-thiadiazoles, the triazolo-thiazole’s reduced ring strain may confer better thermal stability. The morpholine group’s polarity likely improves aqueous solubility over purely aromatic analogs .
  • Synthetic Challenges: Introducing the sulfanyl bridge without side reactions requires controlled conditions, as seen in ’s THF-based organometallic synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The compound can be synthesized via acetylation and heterocyclic ring closure. A validated method involves reacting intermediates like 4-amino-5-(substituted-phenyl)-1,2,4-triazole-3-thiones with acetic anhydride to form the triazolo[3,4-b][1,3]thiazole core. For example, acetylation of the indole nitrogen followed by thiadiazole ring closure under reflux conditions (6 hours, 10 mL acetic anhydride) yielded a structurally analogous triazolo-thiadiazole derivative . Organometallic additions (e.g., phenyl ZnBr in THF) to preformed triazolo-thiadiazoles can also introduce sulfanyl groups, as demonstrated in similar syntheses .

Q. Which characterization techniques are critical for confirming its structure?

X-ray crystallography is essential for resolving the fused triazolo-thiazole scaffold and sulfanyl-morpholine linkage. For example, single-crystal X-ray analysis confirmed bond angles (e.g., 74.52° between aromatic rings) and hydrogen-bonding patterns (N–H⋯N and C–H⋯S interactions) in triazole derivatives . Complementary techniques include:

  • NMR : 1^1H/13^13C NMR to verify substituent integration (e.g., morpholine protons at δ 3.5–4.0 ppm).
  • IR : Peaks for C=O (~1666 cm1^{-1}) and C=N (~1603 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 413.08).

Q. How can purity and yield be optimized during purification?

Flash column chromatography (silica gel, 6:4 petroleum ether/EtOAc) effectively isolates the compound from byproducts . Recrystallization in ethanol or dichloromethane/hexane mixtures improves purity (>95%), as shown for analogous triazolo-thiadiazoles . Monitor reaction progress via TLC (eluent: 1:1 CH2_2Cl2_2/MeOH) to minimize side reactions.

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in triazolo-thiazole derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer) may arise from assay conditions or substituent effects. Standardize assays using positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate results across cell lines (e.g., HeLa, MCF-7). For instance, 3-sulfanyl-triazoles showed variable IC50_{50} values depending on the phenyl group’s electron-withdrawing/-donating properties . Computational docking (e.g., AutoDock Vina) can rationalize binding affinity differences by modeling interactions with target proteins .

Q. How can computational modeling predict regioselectivity in derivative synthesis?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic substitution sites. For example, the morpholine ring’s electron-rich nitrogen directs sulfanyl-group addition to the triazole’s C3 position, as seen in Hirshfeld surface analysis of similar compounds . Molecular electrostatic potential maps identify nucleophilic/electrophilic regions, guiding functionalization .

Q. What methodologies evaluate stability under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH, 1–3 months) with HPLC monitoring. Phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2) assess hydrolytic degradation. For instance, triazolo-thiadiazoles with electron-withdrawing groups showed <5% degradation after 72 hours at 37°C . LC-MS identifies degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .

Q. How can solubility challenges in formulation be mitigated?

Poor aqueous solubility (common in triazolo-thiazoles) is addressed via:

  • Salt formation : Hydrochloride salts improve solubility (e.g., 5-morpholino-1H-pyrazol-3-amine hydrochloride, 95% purity) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability, as demonstrated for related anticancer agents .
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays .

Q. What experimental designs resolve conflicting spectral data?

Contradictory NMR/IR results (e.g., unexpected carbonyl shifts) require multi-technique validation:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms connectivity.
  • X-ray powder diffraction : Detects polymorphic forms affecting spectral profiles.
  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) causing peak splitting .

Methodological Notes

  • Synthesis Troubleshooting : If ring closure fails, increase reaction time (8–12 hours) or substitute acetic anhydride with trifluoroacetic anhydride for stronger electrophilic activation .
  • Biological Assays : Use a randomized block design with split-split plots for multi-variable analysis (e.g., varying substituents and assay conditions) .
  • Data Reproducibility : Share raw spectral files (e.g., JCAMP-DX for NMR) and crystallographic data (CIF files) in supplementary materials .

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